molecular formula C17H16ClNO4 B2719241 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate CAS No. 1002461-33-7

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate

Cat. No.: B2719241
CAS No.: 1002461-33-7
M. Wt: 333.77
InChI Key: ZBOVSLDCNHHCJV-UHFFFAOYSA-N
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Description

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-chlorobenzylamino group and a 3-methoxybenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate typically involves the following steps:

    Formation of 3-Chlorobenzylamine: This can be achieved by the reduction of 3-chlorobenzonitrile using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon.

    Esterification: The 3-chlorobenzylamine is then reacted with 3-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate
  • 2-((3-Fluorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate
  • 2-((3-Methylbenzyl)amino)-2-oxoethyl 3-methoxybenzoate

Uniqueness

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity.

Biological Activity

2-((3-Chlorobenzyl)amino)-2-oxoethyl 3-methoxybenzoate is an organic compound that exhibits notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's structure includes a 3-chlorobenzylamino group and a methoxybenzoate moiety, which contribute to its chemical properties and biological interactions.

The compound has the following IUPAC name: 2-[(3-chlorophenyl)methylamino]-2-oxoethyl 3-methoxybenzoate . Its molecular formula is C17H16ClNO4C_{17}H_{16}ClNO_4, and it has a molecular weight of 345.77 g/mol. The presence of the chlorine atom in the chlorobenzyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biochemical pathways, although detailed mechanisms remain to be fully elucidated. The compound's structural features suggest potential interactions with enzymes involved in metabolic processes.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that chlorinated aromatic compounds can enhance antimicrobial efficacy due to their ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions .

Compound Target Pathogen Activity
This compoundStaphylococcus aureusModerate
Similar Chlorinated CompoundsEscherichia coliSignificant

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study focused on the synthesis and evaluation of chlorinated benzyl derivatives reported that certain compounds showed comparable activity to standard antibiotics like ampicillin against resistant strains of bacteria, indicating the potential utility of such compounds in clinical settings .
  • Anticancer Properties : Another investigation highlighted that derivatives related to this compound exhibited cytotoxic effects on various cancer cell lines, demonstrating significant IC50 values, which indicate effective inhibition at low concentrations .

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-15-7-3-5-13(9-15)17(21)23-11-16(20)19-10-12-4-2-6-14(18)8-12/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOVSLDCNHHCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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